![molecular formula C14H16O2 B1310622 Spiro[chroman-2,1'-cyclohexan]-4-one CAS No. 62756-20-1](/img/structure/B1310622.png)
Spiro[chroman-2,1'-cyclohexan]-4-one
Vue d'ensemble
Description
Spiro[chroman-2,1’-cyclohexan]-4-one is a heterobicyclic compound . It is a versatile scaffold in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . The compound has a linear formula of C14H16O2 .
Molecular Structure Analysis
The molecular structure of Spiro[chroman-2,1’-cyclohexan]-4-one consists of a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) . The absence of a double bond between C-2 and C-3 in chromanone shows a minor difference from chromone . The compound has a molecular weight of 216.27 g/mol .Physical And Chemical Properties Analysis
Spiro[chroman-2,1’-cyclohexan]-4-one has a molecular weight of 216.27 g/mol . The compound has a density of 1.196±0.06 g/cm³ . The melting point of the compound is 36.5 ºC .Applications De Recherche Scientifique
Anticancer Activity
Spiro[chroman-2,1'-cyclohexan]-4-one derivatives have shown promising results in anticancer studies. A study involving 3-Chloro-3-chlorosulfenyl-4′-methylspiro[chroman-2,1′-cyclohexane]-4-one demonstrated significant cytotoxicity against lung (A549), prostate (PC3), pancreatic (PACA2), and breast (MDA) cancer cell lines, with some compounds exhibiting better cytotoxicity against the MDA cell line than the reference drug Doxorubicin (El Malah et al., 2021).
Pharmacophore in Drug Development
Spiro[chromane-2,4'-piperidine]-4(3H)-one, a related compound, is an important pharmacophore in drugs and biochemical reagents. Recent advances in synthesizing derivatives of this compound have shown their potential in medicinal chemistry, indicating prospects for developing new biologically active substances (Ghatpande et al., 2020).
Molecular Docking and Enzyme Inhibition
A study on substituted spiro [quinazoline-2,1'-cyclohexane] derivatives as effective PARP-1 inhibitors highlighted their potential in inhibiting the enzyme PARP-1, crucial for DNA repair in cancer cells. Molecular docking simulation studies helped design these derivatives, which showed promising anti-proliferative activity against human breast carcinoma cell line (MCF-7) (Amin et al., 2013).
Photochromic Properties
The spiro[cyclohexadiene-dihydroacridines] derivatives have been found to possess photochromic properties. The reversible photoisomerization from the spiro compound to a colored merocyanine by C–C bond cleavage in the cyclohexadiene part of the molecule was observed under UV and visible irradiation (Häupl et al., 2000).
Antimicrobial Activity
New chromanone and aurone hybrids synthesized from substituted (E)-7-hydroxy-6-[3-(p-tolyl)acryloyl]spiro[chroman-2,1'-cyclohexan]-4-one demonstrated significant in vitro antimicrobial activity. Methoxysubstituted spirochromanones showed the best antimicrobial profile (Kishore et al., 2018).
Orientations Futures
Given the importance of chromanone as a versatile scaffold exhibiting a wide range of pharmacological activities, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and could potentially lead to the development of new therapeutic agents .
Propriétés
IUPAC Name |
spiro[3H-chromene-2,1'-cyclohexane]-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-12-10-14(8-4-1-5-9-14)16-13-7-3-2-6-11(12)13/h2-3,6-7H,1,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQLMDVZSFDTRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455431 | |
| Record name | Spiro[chroman-2,1'-cyclohexan]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[chroman-2,1'-cyclohexan]-4-one | |
CAS RN |
62756-20-1 | |
| Record name | Spiro[chroman-2,1'-cyclohexan]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




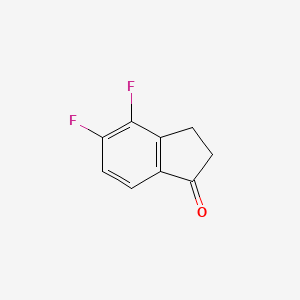

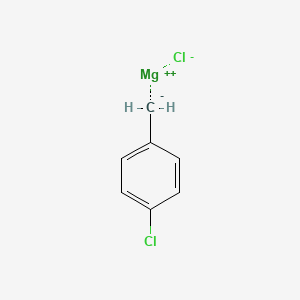

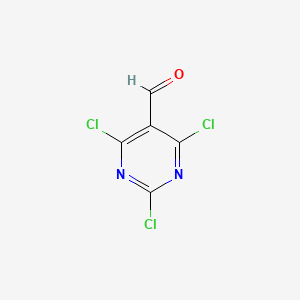


![tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1310563.png)
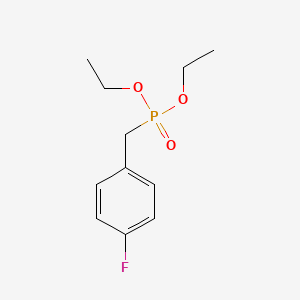
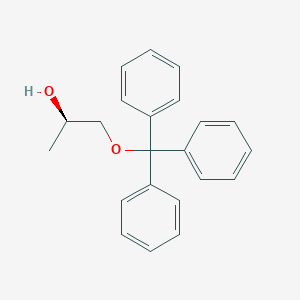
![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)